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Compound of Interest

Compound Name: PEG 23 lauryl ether

Cat. No.: B15546263 Get Quote

For researchers, scientists, and drug development professionals, the effective solubilization

and preparation of protein samples is a critical first step for successful mass spectrometry (MS)

analysis. This document provides detailed application notes and protocols regarding the use of

Brij 35, a non-ionic detergent, in workflows for mass spectrometry. While Brij 35 is an effective

solubilizing agent, it is not directly compatible with mass spectrometry and requires removal

prior to analysis. These notes offer guidance on its application and the necessary steps for its

removal to ensure high-quality MS data.

Introduction to Brij 35
Brij 35, also known as Polyoxyethylene (23) lauryl ether, is a non-ionic surfactant widely used in

biochemical applications for the solubilization and extraction of proteins, particularly membrane

proteins.[1] Its utility lies in its ability to disrupt cell membranes and dissolve hydrophobic

proteins while often preserving protein structure and function. However, the very properties that

make it an effective detergent also cause significant interference in mass spectrometry

analyses, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization

(MALDI).[2][3] Therefore, its use in a proteomics workflow necessitates a dedicated removal

step.

Properties of Brij 35
Understanding the physicochemical properties of Brij 35 is essential for its effective use and

subsequent removal.
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Property Value Reference(s)

Full Name
Polyoxyethylene (23) lauryl

ether
[4]

Molecular Formula C₁₂H₂₅(OCH₂CH₂)₂₃OH [1]

Average Molecular Weight ~1225 g/mol [4]

Critical Micelle Concentration

(CMC)
0.05 - 0.1 mM (90 µM) [1][4]

Aggregation Number 20 - 40 [4]

Cloud Point >100°C [1]

Appearance White waxy solid [4]

The Challenge: Brij 35 Incompatibility with Mass
Spectrometry
The presence of detergents like Brij 35 in a sample destined for mass spectrometry can

severely compromise the quality of the data. The primary issues include:

Ion Suppression: During electrospray ionization, detergent molecules, which are typically

present in high concentrations, compete with peptides for ionization. This leads to a

significant reduction in the signal intensity of the peptides of interest, a phenomenon known

as ion suppression.[2][3]

Interference with Chromatography: Non-ionic detergents can interfere with the reversed-

phase liquid chromatography (RPLC) separation that precedes mass analysis. This can lead

to poor peak shape, altered retention times, and a loss of resolution.[2]

Contamination of the Mass Spectrometer: Detergents can accumulate within the mass

spectrometer's ion source and transfer optics, leading to persistent background noise and

requiring extensive cleaning.[5]

Formation of Detergent Clusters: Detergents can form adducts and clusters that dominate

the mass spectrum, obscuring the signals from peptides.[2]
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Due to these detrimental effects, it is imperative to remove Brij 35 from protein or peptide

samples before they are introduced into the mass spectrometer.

Experimental Protocols
Here we provide protocols for protein extraction using Brij 35 and subsequent detergent

removal.

Protocol for Protein Extraction from Cultured Cells
using Brij 35
This protocol describes a general method for creating a total cell lysate.

Materials:

Phosphate-buffered saline (PBS), ice-cold

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (v/v) Brij 35, protease and

phosphatase inhibitor cocktails.

Cell scraper

Microcentrifuge tubes

Centrifuge

Procedure:

Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

Aspirate the PBS and add an appropriate volume of ice-cold Lysis Buffer (e.g., 500 µL for a

10 cm dish).

Using a cell scraper, scrape the cells off the dish and transfer the cell suspension to a pre-

chilled microcentrifuge tube.

Incubate the lysate on ice for 30 minutes with periodic vortexing.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15546263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-

chilled tube.

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

The protein extract is now ready for downstream processing, including detergent removal

and digestion.

Protocol for Brij 35 Removal using Detergent Removal
Spin Columns
This protocol is suitable for the efficient removal of Brij 35 from protein or peptide samples

using commercially available affinity-based spin columns. These columns contain a resin that

binds detergents.[6][7][8]

Materials:

Detergent Removal Spin Column (e.g., Pierce Detergent Removal Spin Columns)

Sample Buffer (e.g., 50 mM Ammonium Bicarbonate)

Microcentrifuge

Procedure:

Equilibrate the spin column by removing the storage buffer and washing the resin three times

with the desired sample buffer (pH 5-10), according to the manufacturer's instructions.[6]

Add the protein or peptide sample containing Brij 35 to the equilibrated resin in the spin

column.

Incubate the sample with the resin for the time specified by the manufacturer (typically a few

minutes) to allow for detergent binding.

Place the spin column into a collection tube and centrifuge to elute the detergent-depleted

sample.
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The flow-through contains the protein or peptide sample with >95% of the Brij 35 removed

and is now compatible with downstream applications like trypsin digestion and mass

spectrometry.[8]

Protocol for In-Solution Trypsin Digestion
This protocol is for the enzymatic digestion of proteins into peptides suitable for mass

spectrometry analysis. This should be performed after the removal of Brij 35.

Materials:

Detergent-free protein sample

1 M Dithiothreitol (DTT)

55 mM Iodoacetamide (IAA)

MS-grade Trypsin

50 mM Ammonium Bicarbonate (NH₄HCO₃)

Formic Acid

Procedure:

Reduction: To the protein sample, add DTT to a final concentration of 10 mM. Incubate at

56°C for 45 minutes to reduce disulfide bonds.

Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 25 mM.

Incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.

Digestion: Add MS-grade trypsin to the sample at a protein-to-enzyme ratio of 20:1 to 50:1

(w/w). Incubate overnight (12-16 hours) at 37°C.

Quenching: Stop the digestion by adding formic acid to a final concentration of 0.5-1% (v/v).

The resulting peptide mixture can be desalted using C18 spin tips or columns before LC-

MS/MS analysis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/22851498/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15546263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation and Comparison
While Brij 35 is an effective solubilizing agent, its incompatibility with MS necessitates a

cleanup step that can lead to sample loss. In contrast, MS-compatible surfactants are designed

to be easily removed or to not interfere with analysis. The table below summarizes the typical

performance of workflows using Brij 35 (with removal) versus an MS-compatible surfactant like

RapiGest SF.
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Parameter
Brij 35 + Detergent
Removal

MS-Compatible
Surfactant (e.g.,
RapiGest SF)

Reference(s)

Protein Solubilization

High, effective for

many proteins

including membrane

proteins.

High, comparable to

or sometimes better

than traditional

detergents for specific

applications.

[9][10][11]

Detergent Removal

Efficiency

>95% with specialized

columns.

Not always required;

acid-labile surfactants

are degraded and

removed by

acidification and

centrifugation.

[8][11]

Peptide/Protein

Recovery after

Cleanup

Can be variable, with

some sample loss

expected.

Generally high as no

separate cleanup

device is needed.

[7]

MS Data Quality

Good, provided

detergent removal is

thorough.

Excellent, designed

for optimal MS

performance.

[11]

Number of Identified

Proteins

Dependent on initial

extraction efficiency

and recovery after

cleanup.

Often higher due to

improved digestion

efficiency and no

sample loss during a

separate cleanup.

[11][12]

Workflow Complexity

Higher, requires an

additional, dedicated

detergent removal

step.

Lower, cleanup is

integrated into the

digestion protocol.

[11]

Visualizing the Workflows
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The following diagrams, generated using the DOT language, illustrate the experimental

workflows.

Protein Sample (e.g., Cell Pellet) Lysis with Brij 35 Buffer Centrifugation Collect Supernatant (Protein Extract) Detergent Removal (Spin Column) In-Solution Digestion (Trypsin) Desalting (C18) LC-MS/MS Analysis

Click to download full resolution via product page

Caption: Workflow for MS sample preparation using Brij 35 with a dedicated detergent removal

step.

Protein Sample (e.g., Cell Pellet) Lysis with MS-Compatible Surfactant (e.g., RapiGest) In-Solution Digestion (Trypsin) Acidification (e.g., TFA) to Degrade Surfactant Centrifugation to Remove Byproducts Desalting (C18) LC-MS/MS Analysis

Click to download full resolution via product page

Caption: A streamlined workflow using an acid-labile MS-compatible surfactant.

Conclusion and Recommendations
Brij 35 is a powerful tool for protein solubilization, particularly for challenging samples like

membrane proteins. However, its use in mass spectrometry-based proteomics is contingent on

its thorough removal from the sample. The protocols provided here offer a framework for

leveraging the solubilizing power of Brij 35 while mitigating its negative effects on MS analysis.

For high-throughput applications or when sample loss is a critical concern, the use of mass

spectrometry-compatible surfactants is highly recommended. These reagents offer a more

streamlined workflow and can lead to a greater number of protein identifications. The choice

between using a traditional detergent like Brij 35 followed by a cleanup step, versus using an

MS-compatible surfactant, will depend on the specific requirements of the experiment, including

the nature of the protein sample, the available equipment, and the desired throughput.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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